molecular formula C15H20O B1646963 1-(Cyclohexyloxy)-4-cyclopropylbenzene

1-(Cyclohexyloxy)-4-cyclopropylbenzene

Cat. No.: B1646963
M. Wt: 216.32 g/mol
InChI Key: KERPQXVUJGLNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclohexyloxy)-4-cyclopropylbenzene (C₁₅H₁₈O, MW: 214.30) is a substituted aromatic compound featuring a benzene ring with two distinct substituents: a cyclohexyloxy group at the 1-position and a cyclopropyl group at the 4-position.

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-cyclohexyloxy-4-cyclopropylbenzene

InChI

InChI=1S/C15H20O/c1-2-4-14(5-3-1)16-15-10-8-13(9-11-15)12-6-7-12/h8-12,14H,1-7H2

InChI Key

KERPQXVUJGLNGC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC2=CC=C(C=C2)C3CC3

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)C3CC3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
1-(Cyclohexyloxy)-4-cyclopropylbenzene C₁₅H₁₈O 214.30 Cyclohexyloxy, Cyclopropyl High lipophilicity, steric hindrance
1-(Cyclopropylmethyl)-4-methoxybenzene C₁₁H₁₄O 162.23 Cyclopropylmethyl, Methoxy Smaller substituents, higher polarity
1-(1-Ethynylcyclopropyl)-4-methoxybenzene C₁₂H₁₂O 172.23 Ethynylcyclopropyl, Methoxy Acetylenic bond, acute toxicity (Category 4)
1,2-Bis(4-methoxyphenyl)cyclopropane C₁₇H₁₆O₂ 252.30 Methoxyphenyl (bis), Cyclopropane Symmetric structure, dual aromatic rings
t-AUCB C₂₃H₃₁N₃O₃ 397.51 Cyclohexyloxy, Adamantyl urea Enzyme inhibitor (sEH), complex bioactivity
Key Observations:
  • Steric and Electronic Effects : The cyclohexyloxy group in the target compound imposes greater steric hindrance compared to smaller substituents like methoxy (e.g., 1-(Cyclopropylmethyl)-4-methoxybenzene). This may reduce reactivity in substitution reactions but enhance membrane permeability .
  • This suggests that the ethynyl group may contribute to hazardous properties absent in the cyclohexyloxy/cyclopropyl combination.

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